

Comparative Analysis: USP vs. EP Criteria for Celecoxib Impurity B Quantification

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Compound of Interest

Compound Name: 4-Desmethyl-2-methyl Celecoxib-d4
Cat. No.: B1160199

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Executive Summary: The Regioisomer Challenge

In the analysis of Celecoxib (a COX-2 selective NSAID), Impurity B represents the most significant chromatographic challenge. Structurally, it is the regioisomer of the active pharmaceutical ingredient (API). Unlike degradation products which often differ significantly in polarity, Impurity B shares an identical molecular weight and near-identical hydrophobicity to Celecoxib, differing only in the positional substitution on the pyrazole ring.

- **The Core Conflict:** Both USP and EP utilize Phenyl-bonded stationary phases (L11) to achieve separation, exploiting pi-pi interactions. However, the USP method employs a ternary mobile phase (Buffer/Methanol/Acetonitrile) to fine-tune selectivity, whereas the EP method traditionally relies on a binary system, often resulting in marginal resolution () that challenges regulatory compliance.

Technical Background: Identity & Origin

Before analyzing the criteria, it is essential to define the target analyte.

Attribute	Celecoxib (API)	Impurity B (USP RC B / EP Imp B)
Chemical Name	4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide	4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Origin	Active Ingredient	Process-Related (Regioisomer formed during cyclization)
Differentiation	5-aryl / 3-trifluoromethyl substitution	3-aryl / 5-trifluoromethyl substitution
Elution Order	Retains longer (in typical L11 methods)	Elutes after Celecoxib (Relative Retention ~1.[1]1)

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Note: Conflicting elution orders appear in literature depending on the exact column brand. However, pharmacopeial suitability requires Impurity B to be resolved from the tail of the main peak.

Regulatory Framework Analysis: USP vs. EP

The following comparison highlights the "Official" criteria. Note that while both pharmacopeias align on the stationary phase chemistry, the mobile phase composition is the differentiating factor for selectivity.

Table 1: Chromatographic Conditions Comparison

Parameter	USP Monograph (Current)	EP Monograph (Ph.[2] Eur.)
Method Type	Isocratic Reversed-Phase LC	Isocratic Reversed-Phase LC
Stationary Phase	L11 (Phenyl groups chemically bonded to porous silica), 5 µm	End-capped Phenylsilyl silica gel, 5 µm (Equivalent to L11)
Column Dimensions	4.6 mm x 25 cm	4.6 mm x 25 cm
Mobile Phase	Methanol : Acetonitrile : Buffer (30 : 10 : [3][4][5] 60)	Methanol R2 : Water R (75 : 25)
Buffer Composition	pH 3.0 ± 0.2 Phosphate Buffer (2.7 g/L)	None (Binary aqueous/organic mixture)
Flow Rate	1.5 mL/min	1.5 mL/min
Column Temp.	60°C (Critical for mass transfer/peak shape)	Ambient / Not explicitly fixed to 60°C in all versions
Detection	UV 215 nm	UV 215 nm
Run Time	~1.5 times Celecoxib retention	~1.5 times Celecoxib retention

Table 2: System Suitability & Acceptance Criteria

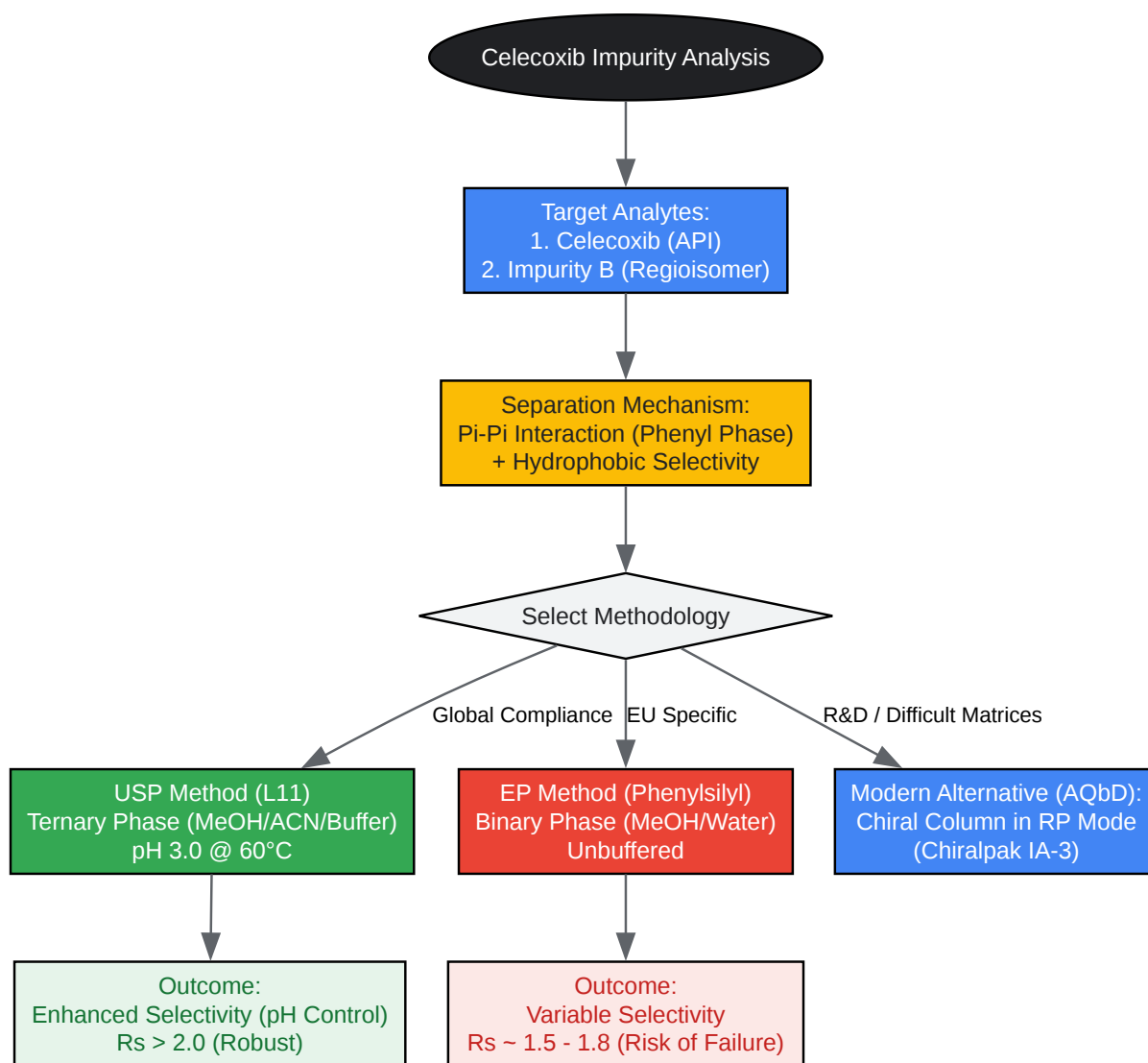
Criterion	USP Requirement	EP Requirement	Performance Insight
Resolution ()	NLT 1.8 between Celecoxib and Related Compound B	NLT 1.8 between Celecoxib and Impurity B	The USP's ternary phase generally yields . The EP binary method often struggles to meet on older columns.
Selectivity ()	NLT 1.8 between Related Compound A and Celecoxib	NLT 1.5 between Impurity A and Celecoxib	USP requires stricter separation of the meta-isomer (Imp A) which elutes before the main peak.
Tailing Factor ()	N/A (Implicit in Resolution)	Maximum 1.5 (General Chapter 2.2.46)	Phenyl columns at 60°C typically show good symmetry ().
Limit (Spec)	NMT 0.5% (Total Impurities)	NMT 0.5% (Total)	*Check specific batch release limits; individual specified impurities are often capped at 0.15% or 0.20%.

Experimental Workflow & Logic

The choice of method depends on the laboratory's capability to control column temperature and mobile phase complexity. The USP method is more robust due to the buffering capacity at pH 3.0, which suppresses silanol ionization and improves the peak shape of the sulfonamide moiety.

Mechanistic Diagram: Method Selection & Separation Logic

The following diagram illustrates the decision process and the physicochemical mechanism separating the regioisomers.



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Caption: Decision matrix for Celecoxib Impurity B analysis comparing USP robustness vs. EP simplicity.

Detailed Experimental Protocol (USP Optimized)

To ensure compliance with the stricter Resolution NLT 1.8 criterion, the USP protocol is recommended for global release testing.

Reagents & Equipment[2][7][8]

- Column: Waters Spherisorb Phenyl or Phenomenex Luna Phenyl-Hexyl (L11 equivalent), 250 x 4.6 mm, 5 μ m.
- Buffer: Dissolve 2.7 g of anhydrous Potassium Dihydrogen Phosphate () in 1000 mL water. Adjust to pH 3.0 ± 0.2 with Phosphoric Acid.[1][6]
- Mobile Phase: Combine Methanol, Acetonitrile, and Buffer in a 300 : 100 : 600 (v/v/v) ratio. Crucial: Premixing ensures stable baselines compared to online mixing for ternary phases.

Step-by-Step Procedure

- System Equilibration: Set column temperature to 60°C. This high temperature is non-negotiable; it reduces mobile phase viscosity and improves mass transfer for the bulky Celecoxib molecule, sharpening the peaks.
- Standard Preparation: Prepare a solution containing 0.5 mg/mL of USP Celecoxib RS and 2.4 μ g/mL of USP Celecoxib Related Compound B RS in Diluent (Methanol:Water 3:1).
- Injection Sequence:
 - Inject Blank (Diluent) to confirm baseline cleanliness.
 - Inject System Suitability Solution (Mixture of API + Imp A + Imp B).
 - Verify Resolution: Calculate

between Celecoxib and Impurity B. If

, reduce flow rate to 1.2 mL/min or verify pH accuracy.
- Sample Analysis: Inject sample solution (0.5 mg/mL).
- Calculation: Use the formula:

Where

is the peak response of Impurity B in the sample, and

is the response in the standard.

Critical Analysis & Troubleshooting

- **Resolution Failure:** If Impurity B co-elutes with the main peak tail, the column may have lost its "pi-pi" character. Phenyl columns are sensitive to contamination. A wash with 100% Methanol (after flushing buffer) can sometimes restore selectivity.
- **Impurity A Interference:** While this guide focuses on Impurity B, note that Impurity A (the meta-isomer) elutes before Celecoxib. The USP method's ternary phase (adding Acetonitrile) specifically helps pull Impurity A away from the solvent front and the main peak.
- **Modern Alternatives:** Recent AQbD (Analytical Quality by Design) studies suggest that Chiral Stationary Phases (CSP) used in Reversed-Phase mode (e.g., Chiralpak IA-3) offer superior separation of these regioisomers compared to standard Phenyl phases, achieving . However, this is a non-compendial approach requiring full validation.

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